8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Description
Introduction and Structural Classification
Historical Context of Purine-Benzimidazole Hybrid Compounds
The development of purine-benzimidazole hybrids represents a strategic convergence of two pharmacologically significant heterocyclic systems. Purines, fundamental to nucleic acids and cellular signaling, have long been exploited for their adenosine-mimetic properties. Benzimidazoles, known for their antimicrobial and anticancer activities, gained prominence in the 1980s with compounds like albendazole. The fusion of these scaffolds emerged in the early 2000s, driven by advances in multi-component condensation and reductive cyclization techniques.
A pivotal breakthrough occurred in 2020 with the development of the PASE (Partial Reduction–Autoaromatization–Heterocyclization) method, enabling efficient synthesis of polycyclic benzimidazopurines. This approach facilitated the production of derivatives like 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, which combines synthetic accessibility with structural complexity. Recent studies demonstrate that such hybrids exhibit enhanced bioactivity due to synergistic electronic and steric effects.
Structural Significance of Sulfanyl Linkage Between Heterocyclic Cores
The sulfanyl (–S–) group bridging the purine and benzimidazole moieties is critical to the compound’s functionality. This linkage introduces three key features:
- Conformational Flexibility : The sulfur atom’s tetrahedral geometry allows rotation, enabling adaptive binding to biological targets.
- Electronic Modulation : The sulfanyl group’s electron-withdrawing nature polarizes the purine ring, enhancing interactions with nucleotide-binding pockets.
- Oxidative Stability : Unlike oxygen-based linkages, the C–S bond resists metabolic oxidation, improving pharmacokinetic profiles.
Comparative studies of sulfanyl versus methylene (–CH2–) bridged analogs reveal a 3.5-fold increase in kinase inhibition potency, underscoring the sulfur atom’s role in target engagement.
Table 1: Electronic Effects of Substituents on Purine-Benzoimidazole Hybrids
| Substituent at C8 | Bond Length (C–X) (Å) | Dipole Moment (D) | Enzymatic IC50 (μM) |
|---|---|---|---|
| –S– | 1.82 | 4.8 | 0.01 |
| –O– | 1.43 | 5.2 | 0.15 |
| –CH2– | 1.54 | 3.1 | 0.45 |
Position-Specific Functionalization Patterns
The compound’s substitution pattern is meticulously engineered:
- C3 Methyl Group : The 3-methyl substituent induces steric hindrance, locking the purine ring into a bioactive conformation. This methylation reduces rotational freedom by 40% compared to unmethylated analogs, as shown by X-ray crystallography.
- N7 3-Phenylpropyl Chain : The 3-phenylpropyl group at N7 enhances lipophilicity (calculated logP = 3.2), promoting membrane permeability. The phenyl ring engages in π-π stacking with aromatic residues in ATP-binding sites, as observed in molecular docking studies.
- C2/C6 Dione Motif : The 2,6-dione configuration mimics the hydrogen-bonding pattern of adenine, facilitating competitive inhibition at kinase active sites.
Classification Within Bioactive Heterocyclic Systems
This compound belongs to the polycondensed purine-benzimidazoles, a subclass characterized by fused heterocyclic systems with extended π-conjugation. Key comparative features include:
| Property | Purine-Benzimidazoles | Pteridines | Benzimidazoles |
|---|---|---|---|
| π-Conjugation Length | 12 Å | 9 Å | 6 Å |
| Hydrogen Bond Acceptor | 6 | 4 | 3 |
| Average Polar Surface Area | 110 Ų | 85 Ų | 70 Ų |
Structural data from crystallographic analyses.
Properties
CAS No. |
671818-44-3 |
|---|---|
Molecular Formula |
C22H20N6O2S |
Molecular Weight |
432.5 |
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H20N6O2S/c1-27-18-17(19(29)26-21(27)30)28(13-7-10-14-8-3-2-4-9-14)22(25-18)31-20-23-15-11-5-6-12-16(15)24-20/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,23,24)(H,26,29,30) |
InChI Key |
OWWZEUPNARGJHD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCCC5=CC=CC=C5 |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation.
Attachment to the Purine Ring: The benzimidazole moiety is then attached to the purine ring through a nucleophilic substitution reaction, where the sulfur atom of the benzimidazole attacks the purine ring.
Introduction of Substituents: The methyl and phenylpropyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the purine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzimidazole structure demonstrate significant anticancer properties. The mechanism involves inhibition of DNA synthesis and interference with cell cycle progression. In vitro studies have shown that derivatives similar to 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione exhibit cytotoxic effects against various cancer cell lines, including breast and colon carcinoma .
Antimicrobial Properties
Benzimidazole derivatives are recognized for their antimicrobial efficacy. The compound has been evaluated for its ability to combat bacterial and fungal infections, showing promising results against multi-drug resistant strains. Its structural similarity to purines allows it to disrupt nucleic acid synthesis in pathogens, making it a candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of this compound have been explored, revealing its potential in mitigating oxidative stress-related diseases. Studies suggest that it can scavenge free radicals and enhance the body's antioxidant defense mechanisms .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions starting from benzodiazole derivatives. The compound's mechanism of action is primarily through its interaction with specific enzymes or receptors involved in cell proliferation and apoptosis pathways .
Case Study 1: Anticancer Evaluation
A study published in the European Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives for anticancer activity. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity against breast cancer cells compared to unmodified compounds .
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative similar to the compound was tested against various bacterial strains. The results demonstrated a notable reduction in bacterial growth, indicating strong antimicrobial activity which could be attributed to its ability to inhibit nucleic acid synthesis .
Mechanism of Action
The mechanism of action of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The purine ring system can interact with nucleic acids or proteins, affecting various cellular processes. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares substituents at key positions of purine-2,6-dione derivatives:
Key Observations:
- Position 8: The benzimidazole sulfanyl group in the target compound is distinct from thioxo (), arylpiperazine (), and aminopiperidinyl () groups. Benzimidazole derivatives are known for enhanced metabolic stability and receptor selectivity due to their aromatic and hydrogen-bonding capabilities.
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- Compound 6h () : Exhibits high 5-HT1A receptor affinity (Ki = 5.6 nM) due to the arylpiperazine group.
- Target Compound: The benzimidazole sulfanyl group may offer unique interactions with serotonin receptors, though empirical data are lacking.
Solubility and Bioavailability
Therapeutic Potential
- Antidepressant Activity : Arylpiperazine derivatives (e.g., Compound 6h) show efficacy in forced swim tests (FST), comparable to imipramine. The target compound’s benzimidazole group may modulate similar pathways but with improved selectivity.
- Patent Compound (): Indicated for unspecified medicinal use, possibly targeting cardiovascular or neurological disorders due to the aminopiperidinyl group.
Biological Activity
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining benzimidazole and purine moieties, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 418.5 g/mol. The IUPAC name provides insight into its structural components, which include a benzimidazole ring and a purine backbone.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N6O2S |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | WAEHBPCIISNTDG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole and purine structures may facilitate binding to specific sites, influencing biochemical pathways associated with disease states.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For instance, derivatives of related purines have shown promise as PDE4B and PDE10A inhibitors, suggesting that this compound may also possess similar inhibitory properties .
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to this compound. These studies focus on various pharmacological effects:
- Antidepressant Activity : Some derivatives have been evaluated for their potential antidepressant effects in animal models. For example, compounds that share structural features with this purine derivative exhibited significant activity in forced swim tests (FST), indicating potential for treating depression .
- Anxiolytic Effects : In vivo studies suggest that certain derivatives may also display anxiolytic properties superior to traditional anxiolytics like diazepam .
- Antitumor Activity : Preliminary investigations into the antitumor potential of related compounds have shown promising results against various cancer cell lines, warranting further exploration into their mechanisms and efficacy .
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of benzimidazole derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were screened for their biological activities against cancer cell lines and demonstrated varying degrees of cytotoxicity and selectivity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications to the side chains can enhance binding interactions with specific receptors involved in neuropharmacological pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione?
- Methodological Answer : Synthesis of analogous purine-2,6-dione derivatives involves coupling reactions under mild acidic conditions. For example, benzimidazole-containing derivatives can be synthesized via condensation of 8-formyl precursors with 1,2-phenylenediamine (or aminothiophenol for benzothiazoles) (e.g., 7-methoxyflavones) . Automated platforms, such as robotic sulfurylation (as in CovaDOTS workflows), may enhance reproducibility for scaling reactions .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- HPLC : Use reversed-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (>98%) .
- NMR : Confirm structure via and NMR, focusing on benzimidazole sulfanyl (δ ~7.5–8.5 ppm) and purine-dione carbonyl signals (δ ~160–170 ppm) .
- X-ray Crystallography : Refinement via SHELXL (SHELX suite) and visualization with ORTEP-3 ensures accurate bond-length/angle validation .
Q. What analytical methods quantify this compound in biological matrices?
- Methodological Answer :
- Dissolution Testing : Adapt UV-spectrophotometric methods validated for linagliptin (λ = 244 nm, phosphate buffer pH 6.8) .
- LC-MS/MS : Use a C18 column with ESI+ ionization (m/z transitions specific to the compound’s molecular weight) for sensitive detection in plasma .
Advanced Research Questions
Q. How can molecular docking elucidate this compound’s interaction with protein kinase CK2?
- Methodological Answer :
- Receptor Preparation : Extract CK2’s crystal structure (PDB ID: e.g., 3BWF) and assign polar hydrogens/charge states using AutoDockTools .
- Ligand Flexibility : Define torsional bonds in the benzimidazole-sulfanyl and 3-phenylpropyl substituents.
- Docking Parameters : Use Lamarckian GA (100 runs, population size 150) in AutoDock4 to predict binding modes. Validate poses via RMSD clustering (<2.0 Å) .
- Key Interactions : Prioritize hydrogen bonds with CK2’s hinge region (e.g., Val116) and hydrophobic contacts with Phe113 .
Q. What structural features influence inhibitory activity against CK2?
- Structure-Activity Relationship (SAR) Analysis :
- Position 7 : Bulky, flexible substituents (e.g., 3-phenylpropyl) enhance activity by occupying hydrophobic pockets (IC = 8.5 µM in CK2 inhibition assays) .
- Position 8 : Benzimidazole-2-ylsulfanyl groups improve binding via π-π stacking (vs. smaller substituents with reduced activity) .
- Data Table :
| Substituent (Position 7) | IC (µM) |
|---|---|
| 3-Phenoxypropyl | 8.5 |
| 2-Methylallyl | >50 |
| 3-Bromo-4-methoxybenzyl | 12.3 |
Q. How to resolve contradictions between in vitro activity and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability : Perform in vitro biotransformation assays using Cunninghamella models to identify vulnerable sites (e.g., benzimidazole sulfanyl hydrolysis) .
- Prodrug Design : Modify labile groups (e.g., esterify hydroxyls) to enhance bioavailability while retaining target engagement .
- Pharmacokinetic Profiling : Compare plasma exposure (AUC) and tissue distribution via LC-MS/MS to correlate in vitro IC with effective doses .
Q. What strategies optimize metabolic stability for this compound?
- Methodological Answer :
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to identify metabolic hotspots .
- Deuterium Incorporation : Replace hydrogen atoms at metabolically active sites (e.g., methyl groups) with deuterium (e.g., as in Theobromine-d) to slow oxidation .
- Structural Rigidification : Introduce cyclic constraints (e.g., cyclopentyl in aryl halide derivatives) to reduce conformational flexibility and enzymatic access .
Q. How to analyze X-ray crystallography data for this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL with anisotropic displacement parameters and twin refinement for challenging crystals .
- Validation : Check geometry (R < 0.25) and electron density maps (e.g., omit maps for benzimidazole) using Coot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
